Meptazinol hydrochloride

Description

Properties

IUPAC Name |

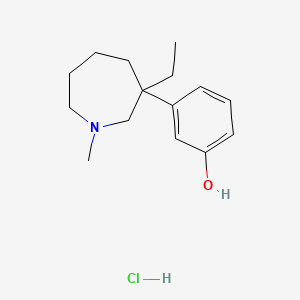

3-(3-ethyl-1-methylazepan-3-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13;/h6-8,11,17H,3-5,9-10,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJUSISYVXABBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54340-58-8 (Parent) | |

| Record name | Meptazinol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059263762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045485 | |

| Record name | Meptazinol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59263-76-2 | |

| Record name | Meptazinol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59263-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meptazinol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059263762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meptazinol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-ethylhexahydro-1-methyl-1H-azepin-3-yl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPTAZINOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T62FQ4ZCPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meptazinol hydrochloride mechanism of action in the central nervous system

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of Meptazinol Hydrochloride

Abstract

This compound, a synthetic analgesic from the hexahydroazepine series, presents a unique and complex pharmacological profile within the central nervous system (CNS).[1] Developed in the 1970s, it is clinically utilized for moderate to severe pain, particularly in obstetric and post-operative settings.[2][3] Unlike classical opioid analgesics, meptazinol's mechanism is not confined to the opioid system; it exhibits a dual action involving both partial agonism at specific opioid receptors and significant modulation of central cholinergic pathways.[4][5] This guide provides a detailed technical exploration of these mechanisms, synthesizing receptor binding data, downstream signaling events, and the experimental methodologies used to elucidate its action. The objective is to offer researchers and drug development professionals a comprehensive understanding of how meptazinol achieves effective analgesia while mitigating some of the most severe risks associated with traditional opioids, such as respiratory depression and high dependence liability.[3][4]

Primary Interaction with the Central Opioid System

The foundational component of meptazinol's analgesic effect is its interaction with the endogenous opioid system. However, its profile is distinct from that of full agonists like morphine, classifying it as a mixed agonist-antagonist.[1][3]

Selective Partial Agonism at μ-Opioid Receptors

Meptazinol's primary opioid-related activity is mediated through its action as a partial agonist at the mu (μ)-opioid receptor (MOR).[2][4][6] Receptor binding studies have demonstrated that while meptazinol has a relatively low affinity for kappa (κ) and delta (δ) opioid receptors, it possesses a notable affinity for a subpopulation of μ-receptors.[1][7]

Further investigation has revealed a significant selectivity for the μ1-subtype .[8][9] This is a critical distinction, as the μ1-receptor is predominantly associated with supraspinal analgesia, whereas the μ2-subtype is linked to the more perilous side effects of respiratory depression and gastrointestinal dysmotility.[1] This μ1-selectivity is a cornerstone of meptazinol's favorable safety profile, providing a mechanistic explanation for why it produces potent analgesia with a significantly lower risk of respiratory compromise compared to equianalgesic doses of morphine.[8][9]

The partial agonist nature of meptazinol has been quantified in binding studies through its "sodium shift." The affinity of opioid agonists for their receptors is typically reduced in the presence of sodium ions, while antagonist affinity is unaffected. Meptazinol exhibits a sodium shift of 8.7, a value intermediate between the full agonist morphine (22.5) and the antagonist naloxone (1.6), providing strong evidence for its classification as a partial agonist at the μ-receptor.[8]

| Ligand | Receptor Target | Activity Profile | Key Implication |

| Meptazinol | μ1-Opioid Receptor | Partial Agonist | Supraspinal analgesia with reduced respiratory depression risk.[1][8][9] |

| Morphine | μ-Opioid Receptor | Full Agonist | Potent analgesia but high risk of respiratory depression and dependence.[8] |

| Naloxone | μ-Opioid Receptor | Antagonist | Reversal of opioid effects.[8] |

Downstream Signaling of μ-Opioid Receptor Activation

Upon binding to the μ1-opioid receptor, meptazinol initiates a cascade of intracellular signaling events characteristic of Gi/o protein-coupled receptors (GPCRs).[10] This activation leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[12] Concurrently, it inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.[10]

The net effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, such as substance P, from presynaptic terminals in pain pathways.[10][13]

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of meptazinol for the μ-opioid receptor, a competitive radioligand binding assay is a standard and self-validating method.

Causality: This assay works on the principle of competition. An unlabeled compound (meptazinol) competes with a radiolabeled ligand (e.g., [³H]-DAMGO, a potent μ-agonist) for a finite number of receptors in a tissue preparation (e.g., rat brain homogenate). The concentration of meptazinol required to displace 50% of the specific binding of the radioligand (IC50) is determined, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Methodology:

-

Tissue Preparation: Homogenize rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes and wash several times to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a series of tubes, combine:

-

A fixed concentration of the radioligand (e.g., [³H]-DAMGO) near its Kd value.

-

Increasing concentrations of unlabeled meptazinol.

-

The membrane preparation.

-

Control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled μ-agonist like naloxone).

-

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with cold buffer to minimize dissociation.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of meptazinol.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Integrated Mechanism and Functional Consequences

The clinical efficacy and safety profile of meptazinol arise from the integration of its dual opioid and cholinergic actions.

Synergy and Supraspinal Analgesia

The analgesic effect of meptazinol is primarily supraspinal, meaning it acts at sites within the brain rather than at the spinal cord level. [8]This was demonstrated in studies where the analgesic activity of meptazinol was eliminated in mice following spinal transection. [8]Both the μ-opioid and central cholinergic systems are key players in descending pain-modulating pathways. The partial agonism at μ1-receptors likely dampens ascending pain signals in brain regions like the thalamus and periaqueductal gray, while the enhanced cholinergic transmission may further engage these descending inhibitory circuits. [5]This synergy provides a broader spectrum of action than a purely opioid-based mechanism. [4]

Favorable Pharmacodynamic Profile

The integrated mechanism results in a distinct clinical profile:

-

Effective Analgesia: Provides pain relief comparable to other opioids like pentazocine for moderate to severe pain. [3]* Rapid Onset: Has a faster onset of action than morphine or pentazocine, making it suitable for acute pain. [3][4]* Reduced Side Effects:

-

Respiratory System: A benign respiratory profile, with depression observed only rarely, typically in the context of anesthesia. [3][14] * Central Nervous System: A low incidence of euphoria, dysphoria, and hallucinations. [14] * Dependence: The partial agonist/antagonist nature confers a lower risk of dependence and abuse. [2][3][6]

-

Conclusion

The mechanism of action of this compound in the central nervous system is a compelling example of multi-target pharmacology. It deviates from the classical opioid paradigm by combining selective partial agonism at μ1-opioid receptors with a unique enhancement of central cholinergic transmission, likely via cholinesterase inhibition. This dual action provides effective, centrally-mediated analgesia while concurrently establishing a superior safety profile, characterized by a lower risk of respiratory depression and dependence liability. For researchers and clinicians, meptazinol serves as both a valuable therapeutic tool and a model for the development of future analgesics with improved risk-benefit ratios.

References

- Patsnap Synapse. (2024, June 15). What is this compound used for?

- Pasternak, G. W., & Wood, P. L. (n.d.). Meptazinol: a novel Mu-1 selective opioid analgesic. PubMed.

- Wikipedia. (n.d.). Meptazinol.

- Holmes, B., & Ward, A. (n.d.). Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. PubMed.

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- Franklin, R. A. (n.d.). Clinical review of parenteral meptazinol. PubMed.

- Pasternak, G. W., & Wood, P. L. (1985). Characterization of the opioid receptor binding and animal pharmacology of meptazinol. Postgraduate Medical Journal.

- chemeurope.com. (n.d.). Meptazinol.

- HPRA. (2022, January 28). Summary of Product Characteristics.

- Expert Committee on Drug Dependence. (n.d.). Meptazinol. WHO.

- HPRA. (2022, January 28). Summary of Product Characteristics.

- Hughes, I. E., & Smith, J. A. (n.d.). An investigation of the mechanism involved in the cholinergic action of meptazinol. PubMed.

- Bel-Am-Rung, S., & Phillips, G. H. (1983, May). The antinociceptive activity of meptazinol depends on both opiate and cholinergic mechanisms. British Journal of Pharmacology, 79(1), 191-199.

- Bradley, C. M., & Nicholson, A. N. (n.d.). Studies on performance with aspirin and paracetamol and with the centrally acting analgesics meptazinol and pentazocine. PubMed.

- Manchikanti, L., & Benyamin, R. M. (n.d.). Opioid Pharmacology. Pain Physician.

- Bhargava, H. N. (n.d.). Opioid-neurotransmitter interactions: significance in analgesia, tolerance and dependence. PubMed.

- Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain. PMC - NIH.

- Shen, J. Z., & Shen, F. (2001). Presynaptic modulation of synaptic transmission by opioid receptor in rat subthalamic nucleus in vitro. PMC - PubMed Central.

Sources

- 1. assets.hpra.ie [assets.hpra.ie]

- 2. Meptazinol - Wikipedia [en.wikipedia.org]

- 3. Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. The antinociceptive activity of meptazinol depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. assets.hpra.ie [assets.hpra.ie]

- 8. Meptazinol: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the opioid receptor binding and animal pharmacology of meptazinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. painphysicianjournal.com [painphysicianjournal.com]

- 12. Presynaptic modulation of synaptic transmission by opioid receptor in rat subthalamic nucleus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Opioid-neurotransmitter interactions: significance in analgesia, tolerance and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical review of parenteral meptazinol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Profile of Meptazinol Hydrochloride: A Technical Guide to its Dual Agonist-Antagonist Actions at Opioid Receptors

For Immediate Release

A Deep Dive into the Complex Pharmacology of a Unique Analgesic

This technical guide offers an in-depth exploration of the dual agonist-antagonist properties of Meptazinol hydrochloride, a centrally acting opioid analgesic with a distinct pharmacological profile. Developed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its mechanism of action, receptor binding affinities, functional activities, and the clinical implications of its unique characteristics.

Introduction: A Departure from Classical Opioids

Meptazinol, a synthetic opioid analgesic developed in the 1970s, presents a departure from traditional opioid structures and mechanisms.[1] Unlike full µ-opioid receptor agonists such as morphine, Meptazinol exhibits a mixed agonist-antagonist profile, contributing to its distinct therapeutic window and side-effect profile.[1][2] This guide will dissect the molecular interactions and physiological consequences of Meptazinol's engagement with the opioid receptor system, with a particular focus on its partial agonism at µ-opioid receptors and its intriguing cholinergic properties.[1][3]

Unraveling the Core Mechanism: A Tale of Two Actions

Meptazinol's analgesic effects are primarily mediated through its interaction with the µ-opioid receptor (MOR).[3] However, its activity is not a simple on-off switch. It acts as a partial agonist , meaning it binds to and activates the receptor, but with lower intrinsic efficacy than a full agonist like morphine.[2][4] This partial agonism is a key factor in its pharmacological signature, offering analgesia with a potential ceiling effect for certain adverse effects.[4]

Adding another layer of complexity, Meptazinol possesses a unique cholinergic component to its mechanism of action.[3] It has been shown to have anticholinesterase activity, which distinguishes it from conventional opioid analgesics.[3] This dual mechanism, targeting both the opioid and cholinergic systems, contributes to its overall analgesic and side-effect profile.

Opioid Receptor Binding Profile: A Preference for Mu

The affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. While comprehensive comparative data for all opioid receptor subtypes are not extensively published in a single source, available studies indicate that Meptazinol demonstrates a clear preference for the µ-opioid receptor.

Detailed competition studies have revealed that while Meptazinol displaces the binding of various radiolabeled opioids with relatively low overall potency (IC50 values generally greater than 55 nM), it potently inhibits a specific portion of this binding with an IC50 value under 1 nM.[4] Further investigation through saturation studies has indicated that this high-affinity binding corresponds to the µ-1 receptor subtype .[4] This selectivity for the µ-1 receptor is a cornerstone of Meptazinol's unique pharmacology.[2][4]

| Receptor Subtype | Binding Affinity (IC50/Ki) | Source |

| µ-Opioid (µ-1 subtype) | High affinity (IC50 < 1 nM for a portion of binding) | [4] |

| µ-Opioid (Overall) | Moderate affinity (IC50 > 55 nM) | [4] |

| δ-Opioid | Low affinity (Implied) | [1] |

| κ-Opioid | Low affinity (Implied) | [1] |

Table 1: Summary of this compound's Opioid Receptor Binding Affinity.

Functional Activity: The Nuances of Partial Agonism

Functional assays provide insight into not just whether a drug binds to a receptor, but how it modulates receptor activity. The partial agonist nature of Meptazinol at the µ-opioid receptor has been characterized through various experimental approaches.

The Sodium Shift Assay: An Indicator of Agonist Activity

The "sodium shift" assay is a classic in vitro method used to differentiate between opioid agonists and antagonists. The binding affinity of opioid agonists is typically reduced in the presence of sodium ions, while the affinity of antagonists is largely unaffected. Meptazinol exhibits a sodium shift of 8.7.[4] This value lies between that of the full agonist morphine (22.5) and the antagonist naloxone (1.6), providing strong evidence for its classification as a partial agonist .[4]

In Vivo Functional Correlates: Analgesia and Respiratory Effects

The functional consequences of Meptazinol's receptor interactions are evident in its in vivo pharmacological profile.

-

Analgesia: In animal models, such as the mouse writhing and rat tail-flick assays, Meptazinol's analgesic effects are attenuated by the µ-1 selective antagonist naloxonazine, further supporting its µ-1 mediated mechanism.[4] Studies in conscious rats have demonstrated its antinociceptive activity.[5]

-

Respiratory Depression: A significant advantage of Meptazinol is its comparatively benign respiratory profile. At equianalgesic doses in rats, morphine significantly decreases pO2 and increases pCO2, indicative of respiratory depression. In contrast, Meptazinol has no significant effect on these parameters.[4] Furthermore, when administered with morphine, Meptazinol does not reverse the respiratory depressant actions of morphine, distinguishing it from other mixed agonist-antagonist drugs.[4] This limited impact on respiration is thought to be a consequence of its partial agonism and its cholinergic properties.[5]

The Cholinergic Connection: A Unique Mechanistic Feature

A distinguishing characteristic of Meptazinol is its interaction with the cholinergic system.[3] Studies have shown that its antinociceptive activity is dependent on both opiate and cholinergic mechanisms.[5] While the precise nicotinic acetylcholine receptor (nAChR) subtypes involved are not yet fully elucidated, this cholinergic activity is believed to contribute to its analgesic efficacy and may also play a role in its favorable side-effect profile, particularly the reduced respiratory depression.[3][5] The respiratory depression induced by Meptazinol, but not morphine, is enhanced by pretreatment with atropine, further highlighting the involvement of the cholinergic system.[5]

Stereochemistry: A Tale of Two Enantiomers

Meptazinol is a chiral molecule and exists as a racemic mixture of two enantiomers.[3] Studies on the individual enantiomers have revealed a separation of its dual actions:

-

The (+)-enantiomer is primarily responsible for the increase in arterial pCO2, suggesting it mediates the opioid agonist effects leading to respiratory depression.[5]

-

The (-)-enantiomer , on the other hand, is responsible for reducing the respiratory depressant effect of morphine, indicating it carries the opioid antagonist properties.[5]

This stereospecificity underscores the complex structure-activity relationship of Meptazinol.

Experimental Protocols: A Guide for Researchers

To facilitate further research into the pharmacology of Meptazinol, this section provides an overview of key experimental methodologies.

Radioligand Binding Assay (Opioid Receptors)

Objective: To determine the binding affinity (Ki) of Meptazinol for µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from brain tissue (e.g., rat or guinea pig) or from cells stably expressing the desired human opioid receptor subtype.

-

Radioligand Incubation: Incubate the membrane preparations with a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of Meptazinol that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality: This assay directly measures the ability of Meptazinol to compete with a known high-affinity radioligand for binding to a specific receptor subtype. The resulting Ki value is an inverse measure of binding affinity; a lower Ki indicates a higher affinity.

[³⁵S]GTPγS Binding Assay (Functional Activity)

Objective: To determine the potency (EC50) and efficacy (Emax) of Meptazinol as a partial agonist at the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Use membrane preparations from cells expressing the µ-opioid receptor and the relevant G-proteins.

-

Incubation: Incubate the membranes with increasing concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

Stimulation: The binding of an agonist to the receptor stimulates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable [³⁵S]GTPγS becomes incorporated.

-

Separation and Quantification: Separate bound from free [³⁵S]GTPγS by filtration and quantify the radioactivity.

-

Data Analysis: Plot the concentration-response curve to determine the EC50 (the concentration of Meptazinol that produces 50% of its maximal effect) and the Emax (the maximal effect), which can be compared to that of a full agonist.

Causality: This functional assay measures a proximal event in G-protein coupled receptor signaling. The amount of [³⁵S]GTPγS binding is directly proportional to the degree of receptor activation by the agonist.

Visualizing the Mechanisms

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the chemical structure of Meptazinol and its proposed mechanism of action.

Caption: Chemical Structure of this compound.

Caption: Proposed Dual Mechanism of Action of Meptazinol.

Conclusion: A Unique Player in the Opioid Landscape

This compound stands out in the field of opioid analgesics due to its multifaceted pharmacological profile. Its partial agonism at the µ-1 opioid receptor subtype, coupled with its unique cholinergic activity, results in a clinical profile characterized by effective analgesia with a reduced risk of respiratory depression and potentially lower abuse liability compared to full µ-opioid agonists.[1][2][4] For researchers and drug development professionals, a thorough understanding of its dual agonist-antagonist properties at the molecular level is crucial for the rational design of safer and more effective pain therapeutics. Further investigation into its interaction with specific nicotinic acetylcholine receptor subtypes and a more comprehensive characterization of its functional activity at delta and kappa opioid receptors will undoubtedly provide deeper insights into the enigmatic and promising nature of this unique analgesic.

References

-

Spiegel, K., & Pasternak, G. W. (1984). Meptazinol: a novel Mu-1 selective opioid analgesic. The Journal of pharmacology and experimental therapeutics, 228(2), 414–419. [Link]

-

Chen, Z. R., & Pan, H. L. (2006). Structural comparisons of meptazinol with opioid analgesics. Acta pharmacologica Sinica, 27(5), 593–598. [Link]

-

Expert Committee on Drug Dependence. (1989). Meptazinol. World Health Organization. [Link]

-

Wikipedia. (2023). Meptazinol. [Link]

-

Patsnap Synapse. (2024). What is this compound used for?[Link]

-

Cowlrick, I. S., & Shepperson, N. B. (1985). The effects of a new opioid analgesic, meptazinol, on the respiration of the conscious rat. British journal of pharmacology, 85(1), 205–211. [Link]

Sources

- 1. Meptazinol: unusual in vivo opioid receptor activity at supraspinal and spinal sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the opioid receptor binding and animal pharmacology of meptazinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meptazinol - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. Meptazinol: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of a new opioid analgesic, meptazinol, on the respiration of the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Meptazinol Hydrochloride

Introduction: Unveiling Meptazinol Hydrochloride

This compound is a synthetic opioid analgesic belonging to the hexahydroazepine series, recognized for its unique mixed agonist-antagonist activity at opioid receptors.[1][2] Chemically designated as 3-(3-ethyl-1-methylazepan-3-yl)phenol hydrochloride, this compound holds a significant position in pain management, particularly for moderate to severe pain, including obstetric and post-operative scenarios.[3] Its pharmacological profile suggests a lower propensity for respiratory depression and dependence compared to full mu-opioid agonists, rendering it a subject of continued interest in drug development. This guide provides a comprehensive overview of a plausible synthetic route to this compound and details the essential analytical techniques for its thorough chemical characterization, tailored for researchers, scientists, and professionals in drug development.

Part 1: The Synthetic Pathway to this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. The following pathway represents a logical and feasible approach based on established organic chemistry principles.

Visualizing the Synthesis: A Step-by-Step Flow

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Detailed Experimental Protocol: A Guided Journey

Step 1: Alkylation of 3-Methoxyphenylacetonitrile

The synthesis commences with the alkylation of 3-methoxyphenylacetonitrile. This reaction introduces the carbon chain that will ultimately form the azepane ring.

-

Rationale: Phenylacetonitriles are valuable starting materials in organic synthesis due to the acidity of the α-protons, which allows for facile deprotonation and subsequent alkylation.[4] The methoxy group serves as a protected phenol, which will be deprotected in a later step.

-

Protocol:

-

To a solution of sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF), 3-methoxyphenylacetonitrile is added dropwise under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

-

The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.

-

1-Bromo-4-chlorobutane is then added dropwise, and the reaction is heated to 60-70°C for several hours.

-

After completion (monitored by TLC), the reaction is quenched with water and extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkylated product, 6-chloro-2-(3-methoxyphenyl)hexanenitrile.

-

Step 2: Reductive Cyclization to Form the Azepane Ring

The linear precursor is then cyclized to form the core azepane structure through a reductive amination process.

-

Rationale: The nitrile group is reduced to a primary amine, which then undergoes intramolecular cyclization by displacing the terminal chloride to form the seven-membered azepane ring.[5]

-

Protocol:

-

The crude 6-chloro-2-(3-methoxyphenyl)hexanenitrile is dissolved in a suitable solvent such as methanol.

-

Raney nickel or a similar hydrogenation catalyst is added to the solution.

-

The mixture is subjected to hydrogenation under pressure (e.g., 50 psi) in a Parr apparatus until the uptake of hydrogen ceases.

-

The catalyst is filtered off, and the solvent is evaporated to yield the crude 3-(3-methoxyphenyl)azepan-2-one.

-

Step 3: N-Methylation of the Azepane Ring

The secondary amine within the azepane ring is methylated to introduce the N-methyl group present in Meptazinol.

-

Rationale: The Eschweiler-Clarke reaction provides a mild and efficient method for the methylation of primary and secondary amines without the risk of forming quaternary ammonium salts.[3][6][7]

-

Protocol:

-

The crude 3-(3-methoxyphenyl)azepan-2-one is dissolved in an excess of formic acid and formaldehyde.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the excess formic acid and formaldehyde are removed under reduced pressure.

-

The residue is basified with a sodium hydroxide solution and extracted with an organic solvent like dichloromethane.

-

The organic layer is dried and concentrated to give 3-(3-methoxyphenyl)-1-methylazepan-2-one.

-

Step 4: Grignard Reaction to Introduce the Ethyl Group

An ethyl group is introduced at the C3 position of the azepane ring via a Grignard reaction.

-

Rationale: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound.

-

Protocol:

-

Ethylmagnesium bromide in a suitable ether solvent (e.g., THF or diethyl ether) is prepared.

-

A solution of 3-(3-methoxyphenyl)-1-methylazepan-2-one in the same solvent is added dropwise to the Grignard reagent at 0°C.

-

The reaction is stirred at room temperature for a few hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield 3-(3-methoxyphenyl)-3-ethyl-1-methylazepane.

-

Step 5: Demethylation to Unveil the Phenolic Group

The methoxy group is cleaved to reveal the free hydroxyl group, a critical step in forming the active Meptazinol molecule.

-

Rationale: Cleavage of aryl methyl ethers is a common transformation in the synthesis of phenolic compounds. Reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for this purpose.[1][2][8][9]

-

Protocol:

-

The 3-(3-methoxyphenyl)-3-ethyl-1-methylazepane is dissolved in a dry, inert solvent such as dichloromethane.

-

The solution is cooled to -78°C, and a solution of boron tribromide (BBr₃) in dichloromethane is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure.

-

The residue is taken up in a basic aqueous solution and then neutralized with a mild acid to precipitate the Meptazinol free base.

-

Step 6: Formation of the Hydrochloride Salt

The final step involves converting the Meptazinol free base into its more stable and water-soluble hydrochloride salt.

-

Rationale: The formation of a hydrochloride salt improves the stability, handling, and bioavailability of the amine-containing drug substance.[10]

-

Protocol:

-

The purified Meptazinol free base is dissolved in a suitable organic solvent, such as isopropanol or diethyl ether.

-

A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The solid this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Part 2: Rigorous Chemical Characterization

Thorough chemical characterization is paramount to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Visualizing the Analytical Workflow

Caption: A schematic representing the analytical techniques employed for the characterization of this compound.

Spectroscopic and Chromatographic Analyses

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Protons: 6.5 - 7.5 ppm (multiplets corresponding to the protons on the phenyl ring).

-

Azepane Ring Protons: 1.5 - 3.5 ppm (complex multiplets due to the various methylene groups in the seven-membered ring).

-

N-Methyl Protons: ~2.5 ppm (singlet).

-

Ethyl Group Protons: 0.8 - 1.0 ppm (triplet, -CH₃) and 1.5 - 1.8 ppm (quartet, -CH₂-).

-

Phenolic Proton (-OH): Variable, typically a broad singlet.

-

Amine Hydrochloride Proton (-NH⁺): Variable, typically a broad singlet.

-

-

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Carbons: 110 - 160 ppm.

-

Azepane Ring Carbons: 20 - 60 ppm.

-

N-Methyl Carbon: ~40 ppm.

-

Ethyl Group Carbons: ~10 ppm (-CH₃) and ~30 ppm (-CH₂-).

-

Quaternary Carbon (C3): ~45-55 ppm.

-

-

Table 1: Hypothetical NMR Data for this compound

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl -CH₃ | 0.9 (t, 3H) | 8.5 |

| Ethyl -CH₂ | 1.7 (q, 2H) | 32.1 |

| Azepane -CH₂- | 1.6-2.2 (m) | 25.8, 29.5, 38.2 |

| Azepane -NCH₂- | 2.8-3.2 (m) | 55.4, 58.9 |

| N-CH₃ | 2.6 (s, 3H) | 42.3 |

| Quaternary C3 | - | 49.7 |

| Aromatic CH | 6.7-7.3 (m, 4H) | 114.2, 115.8, 120.1, 129.8 |

| Aromatic C-OH | - | 157.5 |

| Aromatic C-Azepane | - | 141.3 |

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

O-H Stretch (Phenolic): Broad band around 3200-3600 cm⁻¹.

-

N-H Stretch (Ammonium Salt): Broad band around 2400-2800 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): 1450-1600 cm⁻¹.

-

C-N Stretch: 1000-1250 cm⁻¹.

-

C-O Stretch (Phenolic): 1200-1260 cm⁻¹.

-

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Meptazinol, which aids in structural confirmation.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (233.35 g/mol ) should be observed.[9]

-

Major Fragments:

-

4. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized this compound and for quantitative analysis.

-

Rationale: A well-developed HPLC method can separate Meptazinol from any starting materials, intermediates, by-products, and degradation products.

-

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH adjusted to 7.4) and an organic modifier (e.g., methanol or acetonitrile).[13] A common mobile phase composition is a 25:75 (v/v) mixture of the buffer and methanol.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV detector at a wavelength of 230 nm.[13]

-

Column Temperature: 30°C.[13]

-

Table 2: HPLC Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery between 98.0% and 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 |

Conclusion: A Foundation for Further Development

This in-depth technical guide has outlined a robust and logical pathway for the synthesis of this compound, grounded in established chemical principles. Furthermore, it has detailed the essential analytical methodologies required for its comprehensive chemical characterization, ensuring the identity, purity, and quality of the final product. The provided protocols and data serve as a valuable resource for researchers and drug development professionals, enabling the confident synthesis and analysis of this important opioid analgesic. This foundational knowledge is critical for further investigations into its pharmacology, formulation, and clinical applications.

References

-

Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]

-

Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. ResearchGate. [Link]

-

Meptazinol | C15H23NO | CID 41049 - PubChem. NIH. [Link]

-

Meptazinol - Expert Committee on Drug Dependence Information Repository. [Link]

-

demethylation of aryl methyl ethers by. [Link]

-

NMR Chemical Shifts. [Link]

-

Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. ResearchGate. [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

The Scientific Foundation of this compound: From Synthesis to Application. [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

-

Meptazinol. Wikipedia. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

- US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5. Arkivoc. [Link]

-

13 C NMR Chemical Shifts. Oregon State University. [Link]

-

MEPTAZINOL. precisionFDA. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository. [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

-

Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. [Link]

-

(PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. [Link]

-

Synthesis of 2-Methoxy-3H-Azepine Derived Compounds Through the Thermal Reaction between Alkylnitrobenzene and Tributylphosphine | Request PDF. ResearchGate. [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

-

Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry | Request PDF. ResearchGate. [Link]

-

FTIR INTERPRETATION OF DRUGS. RJPN. [Link]

-

Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy. NIH. [Link]

-

Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry | Request PDF. ResearchGate. [Link]

-

Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotomete. CUNY Academic Works. [Link]

-

Structural comparisons of meptazinol with opioid analgesics1. OUCI. [Link]

-

Studies on the metabolism of meptazinol, a new analgesic drug. PubMed. [Link]

Sources

- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Meptazinol - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 9. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 10. assets.hpra.ie [assets.hpra.ie]

- 11. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

Navigating the Preclinical Journey of Meptazinol Hydrochloride: A Deep Dive into its Pharmacokinetic Profile and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Meptazinol Hydrochloride

This compound, a centrally acting analgesic, presents a unique pharmacological profile as a mixed agonist-antagonist at opioid receptors. This distinct mechanism of action has positioned it as a compound of interest for the management of moderate to severe pain. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—and its metabolic fate in preclinical models is paramount for its successful development and translation to clinical applications. This guide provides a comprehensive technical overview of the preclinical pharmacokinetics and metabolism of meptazinol, offering insights into experimental design and data interpretation for researchers in the field.

I. The Pharmacokinetic Trajectory of Meptazinol in Preclinical Species

The journey of meptazinol through the biological system has been primarily characterized in rat and monkey models, providing foundational knowledge for its subsequent clinical evaluation.

A. Absorption: A Tale of Two Species

B. Distribution: Reaching the Target Tissues

Distribution studies have revealed that after administration of the same dosage, higher concentrations of unchanged meptazinol are found in the tissues and plasma of rats compared to monkeys[1]. In humans, meptazinol exhibits a plasma protein binding of approximately 27%, which is considered relatively low[2][3]. This low level of protein binding contributes to a wider distribution of the drug outside the vasculature.

C. Metabolism: The Biotransformation Blueprint

Meptazinol undergoes extensive metabolism in both rats and monkeys, with less than 6% of the parent drug being excreted unchanged[1]. The primary route of biotransformation is conjugation of the parent drug with glucuronic acid, a common Phase II metabolic pathway that increases the water solubility of compounds to facilitate their excretion[1].

A significant species and sex-specific metabolic pathway has been identified: N-demethylation. This reaction is observed exclusively in male rats and is not present in female rats or in monkeys of either sex[1]. This highlights the importance of considering sex as a biological variable in preclinical toxicology and metabolism studies.

D. Excretion: The Final Exit

The primary route of elimination for meptazinol and its metabolites is through the urine. In both rats and monkeys, over 60% of the administered dose is recovered in the urine within the first 24 hours post-administration[1].

II. Deciphering the Metabolic Machinery: Key Pathways and Enzymes

The biotransformation of meptazinol is a critical determinant of its pharmacokinetic profile and duration of action. Understanding the specific enzymes involved is crucial for predicting potential drug-drug interactions and inter-individual variability in response.

A. Phase II Metabolism: The Dominance of Glucuronidation

The conjugation of meptazinol with glucuronic acid is the major metabolic pathway across the preclinical species studied[1]. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. While the specific UGT isoforms responsible for meptazinol glucuronidation have not been definitively identified in the available literature, this pathway's prominence underscores its importance in the drug's clearance.

B. Phase I Metabolism: A Sex-Specific Phenomenon

The N-demethylation of meptazinol, a Phase I metabolic reaction, is a unique feature observed only in male rats[1]. This process is typically mediated by cytochrome P450 (CYP) enzymes. The specific CYP isoform(s) responsible for this sex-specific metabolism in male rats have not been elucidated in the reviewed studies. This observation warrants further investigation to understand the underlying hormonal and enzymatic regulation.

Diagram: Meptazinol Metabolism Pathways

Caption: Major metabolic pathways of Meptazinol.

III. Methodologies for Preclinical Assessment

Robust analytical methods and well-designed in vivo and in vitro studies are the cornerstones of a comprehensive preclinical pharmacokinetic and metabolism assessment.

A. In Vivo Pharmacokinetic Studies: A Step-by-Step Workflow

A typical in vivo pharmacokinetic study in a preclinical model, such as the rat, involves the following key steps:

-

Animal Acclimatization and Dosing:

-

House animals in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.

-

Acclimatize animals for a sufficient period before the study.

-

Administer this compound via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

-

-

Serial Blood Sampling:

-

Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

The sampling site (e.g., tail vein, jugular vein) and volume should be appropriate for the species and study design.

-

Process blood samples to obtain plasma by centrifugation.

-

-

Sample Processing and Analysis:

-

Store plasma samples at -80°C until analysis.

-

Extract meptazinol and its metabolites from the plasma matrix using techniques such as protein precipitation or liquid-liquid extraction.

-

Quantify the concentration of the parent drug and metabolites using a validated analytical method.

-

-

Pharmacokinetic Data Analysis:

-

Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

-

Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration.

-

Diagram: In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for a typical in vivo pharmacokinetic study.

B. Analytical Methodologies for Quantification

Accurate and sensitive quantification of meptazinol and its metabolites in biological matrices is essential for reliable pharmacokinetic analysis.

1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:

This method has been historically used for the determination of meptazinol in plasma[3].

-

Principle: HPLC separates the components of a mixture based on their differential interactions with a stationary phase. Meptazinol, possessing intrinsic fluorescence, can be detected with high sensitivity and selectivity using a fluorescence detector.

-

Typical Protocol Outline:

-

Sample Preparation: Liquid-liquid extraction of plasma samples.

-

Chromatographic Separation: Utilize a C18 reversed-phase column with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and a buffer).

-

Fluorescence Detection: Set the excitation and emission wavelengths to the optimal values for meptazinol.

-

Quantification: Generate a calibration curve using standards of known concentrations to determine the concentration of meptazinol in the unknown samples.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the current gold standard for bioanalysis due to its superior sensitivity, selectivity, and ability to quantify multiple analytes simultaneously.

-

Principle: This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the parent drug and its metabolites, providing a high degree of certainty in identification and quantification.

-

General Protocol for Meptazinol and its Glucuronide Metabolite:

-

Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile, followed by centrifugation.

-

Chromatographic Separation: Employ a reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for meptazinol and its glucuronide conjugate.

-

Data Analysis: Use specialized software to integrate the peak areas and quantify the analytes against a calibration curve prepared in the same biological matrix.

-

C. In Vitro Metabolism Studies: Unmasking the Enzymes

In vitro systems, such as liver microsomes, are invaluable tools for identifying the enzymes responsible for drug metabolism and for studying species differences.

-

Liver Microsome Incubation Assay:

-

Preparation: Obtain liver microsomes from the preclinical species of interest (e.g., rat, monkey).

-

Incubation Mixture: Prepare an incubation mixture containing:

-

Liver microsomes

-

This compound

-

Cofactors: NADPH (for CYP-mediated reactions) and UDPGA (for UGT-mediated reactions)

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the formation of metabolites.

-

-

Enzyme Phenotyping:

-

CYP Isoform Identification: To identify the specific CYP isoforms involved in N-demethylation, incubate meptazinol with a panel of recombinant human CYP enzymes or use specific chemical inhibitors or antibodies against different CYP isoforms in liver microsome incubations.

-

UGT Isoform Identification: Similarly, to identify the UGT isoforms responsible for glucuronidation, incubate meptazinol with a panel of recombinant UGT enzymes.

-

IV. Summary and Future Directions

The preclinical pharmacokinetic and metabolism profile of this compound in rats and monkeys reveals extensive absorption, rapid elimination, and a primary metabolic pathway of glucuronidation. A key finding is the sex-specific N-demethylation in male rats, underscoring the importance of considering species and sex differences in drug development.

For future research, several areas warrant further investigation to build a more complete preclinical profile of meptazinol:

-

Quantitative Pharmacokinetic Parameters: Detailed studies to determine and report specific PK parameters (Cmax, Tmax, AUC, oral bioavailability) in both rats and monkeys are needed for a more robust interspecies comparison and for informing human dose projections.

-

Enzyme Phenotyping: Definitive identification of the specific CYP and UGT isoforms responsible for meptazinol's metabolism is crucial for predicting potential drug-drug interactions.

-

Metabolite Profiling: A more comprehensive characterization of all metabolites formed in different preclinical species would provide a clearer picture of the drug's biotransformation.

By addressing these knowledge gaps, researchers can further refine the understanding of meptazinol's disposition in the body, ultimately contributing to its safer and more effective therapeutic use.

References

-

Franklin, R. A., & Aldridge, A. (1976). Pharmacokinetics and metabolism of the new analgesic meptazinol in rats and patas monkeys. Xenobiotica, 6(8), 499-508. [Link]

-

Franklin, R. A. (1988). The clinical pharmacokinetics and metabolism of the analgesic meptazinol. Xenobiotica, 18(1), 105-112. [Link]

-

Franklin, R. A., & Aldridge, A. (1976). Studies on the metabolism of meptazinol, a new analgesic drug. British Journal of Clinical Pharmacology, 3(3), 497-502. [Link]

-

Franklin, R. A., Southgate, P. J., & Coleman, A. J. (1977). Studies on the absorption and disposition of meptazinol following rectal administration. British Journal of Clinical Pharmacology, 4(2), 163-167. [Link]

-

Murray, G. R., Petitjean, O., Franklin, R. A., Graham, D., Trouvin, J. H., & Jacquot, C. (1989). The systemic availability of meptazinol in man after oral and rectal doses. European Journal of Clinical Pharmacology, 37(5), 525-527. [Link]

-

Norbury, H. M., Franklin, R. A., & Graham, D. F. (1983). Pharmacokinetics of the new analgesic, meptazinol, after oral and intravenous administration to volunteers. European Journal of Clinical Pharmacology, 25(1), 77-80. [Link]

-

Dhiri, A. K., Sanford, J., & Wyllie, M. G. (1987). Disposition and pharmacokinetics of meptazinol in the CSF. Studies after intrathecal administration in the non-human primate Erythrocebus patas. British Journal of Anaesthesia, 59(9), 1140-1146. [Link]

-

Nimmo, W. S., Todd, J. G., & Vogel, J. (1986). Effect of meptazinol on drug absorption and gastric emptying. European Journal of Anaesthesiology, 3(4), 295-298. [Link]

-

Holmes, B., & Ward, A. (1985). Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 30(4), 285-312. [Link]

-

Chiou, W. L., & Buehler, P. W. (2002). Comparison of oral absorption and bioavailability of drugs between monkey and human. Pharmaceutical Research, 19(6), 868-874. [Link]

-

Norbury, H. M., Franklin, R. A., Graham, D. F., & Sinha, B. (1984). Pharmacokinetics of meptazinol after single and multiple oral administration to elderly patients. European Journal of Clinical Pharmacology, 27(2), 223-226. [Link]

-

Akabane, T., et al. (2010). A comparison of pharmacokinetics between humans and monkeys. Drug Metabolism and Disposition, 38(2), 308-316. [Link]

-

Stacher, G., Steinringer, H., Winklehner, S., Mittelbach, G., & Schneider, C. (1984). Effects of graded oral doses of meptazinol and pentazocine in comparison with placebo on experimentally induced pain in healthy humans. British Journal of Clinical Pharmacology, 18(5), 723-731. [Link]

-

Jackson, A. J., & Cooper, M. J. (1981). The rate and extent of absorption of oral meptazinol 200 mg on healthy volunteer. Biopharmaceutics & Drug Disposition, 2(3), 269-276. [Link]

-

Jackson, A. J., & Findlay, J. W. (1984). Characterization of the effects of (+/-)-meptazinol, its individual enantiomers and N-methyl meptazinol on food consumption in the rat. British Journal of Pharmacology, 82(3), 689-695. [Link]

Sources

- 1. Pharmacokinetics and metabolism of the new analgesic meptazinol in rats and patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The clinical pharmacokinetics and metabolism of the analgesic meptazinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the new analgesic, meptazinol, after oral and intravenous administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereospecific Activity of Meptazinol Hydrochloride Enantiomers

Foreword: The Imperative of Chirality in Modern Analgesia

In the landscape of pharmaceutical development, the principle of stereoisomerism has transitioned from a nuanced chemical curiosity to a cornerstone of rational drug design and personalized medicine. For researchers, scientists, and drug development professionals, a comprehensive understanding of how enantiomers can elicit distinct pharmacological responses is paramount. This guide provides an in-depth technical exploration of the stereospecific activity of Meptazinol hydrochloride, a centrally acting opioid analgesic with a unique pharmacological profile. By dissecting the synthesis, separation, and differential bioactivities of its (+) and (-) enantiomers, we aim to equip you with the foundational knowledge and practical methodologies necessary to navigate the complexities of chiral drug development in the realm of pain management.

Introduction to Meptazinol and the Significance of its Chiral Center

Meptazinol, chemically (RS)-3-(3-ethyl-1-methylazepan-3-yl)phenol, is a mixed agonist-antagonist opioid analgesic.[1] It possesses a single chiral center at the C-3 position of the azepane ring, giving rise to two enantiomers: (S)- and (R)-Meptazinol.[2] While commercially available as a racemic mixture, emerging evidence underscores the distinct pharmacological profiles of its constituent enantiomers. This stereochemical dichotomy necessitates a deeper investigation into their individual contributions to the overall therapeutic and adverse effect profile of the drug.

The analgesic action of racemic meptazinol is primarily mediated through its activity at μ-opioid receptors, with a noted selectivity for the μ1 subtype.[3][4] This interaction is believed to be responsible for its analgesic effects, which are comparable to other opioids like pentazocine and pethidine.[5] However, unlike classical opioids, meptazinol exhibits a lower incidence of respiratory depression and a reduced potential for abuse, characteristics that may be attributable to the interplay of its enantiomeric components.[5]

Stereospecific Pharmacodynamics: A Tale of Two Enantiomers

The differential interaction of Meptazinol's enantiomers with biological systems is most evident in their pharmacodynamic profiles. While one enantiomer may be primarily responsible for the desired analgesic effects, the other may contribute to side effects or even possess antagonistic properties.

Opioid Receptor Binding Profile

While comprehensive binding affinity data (Ki values) for the individual enantiomers of Meptazinol at the various opioid receptor subtypes (μ, δ, κ) are not extensively published in readily available literature, studies on the racemic mixture indicate a high affinity for μ1-opioid receptors.[3][4] It is hypothesized that one enantiomer possesses a significantly higher affinity for the μ-opioid receptor, thereby being the primary contributor to analgesia. The other enantiomer may have a lower affinity or interact with other receptor systems, potentially modulating the overall effect.

Analgesic Efficacy

Clinical and preclinical studies have established the analgesic efficacy of racemic meptazinol in managing moderate to severe pain.[6] However, a direct comparison of the in vivo analgesic potency of the individual enantiomers is not well-documented in the available scientific literature. It is reasonable to hypothesize that the enantiomer with higher affinity for the μ-opioid receptor would exhibit greater analgesic activity.

Respiratory Depression: A Key Stereospecific Effect

A significant and clinically relevant stereospecific effect of Meptazinol enantiomers lies in their impact on respiration. Research has demonstrated that the (+)-enantiomer of meptazinol is primarily responsible for the respiratory depressant effects observed with the racemic mixture. Conversely, the (-)-enantiomer has been shown to reduce the respiratory depressant effect of morphine, suggesting an antagonistic action at the respiratory control centers. This differential effect highlights the potential for developing a safer analgesic by isolating the enantiomer with a more favorable therapeutic index.

Stereoselective Pharmacokinetics: The Journey of Each Enantiomer in the Body

The absorption, distribution, metabolism, and excretion (ADME) of a chiral drug can be stereoselective, leading to different plasma concentrations and durations of action for each enantiomer.[7][8] While detailed stereoselective pharmacokinetic data for meptazinol in humans is not extensively available, in-vitro metabolism studies have been conducted.

Racemic meptazinol is known to be rapidly absorbed and extensively metabolized, primarily through glucuronidation of the phenolic group.[2][9] In-vitro studies incubating the racemic compound and individual enantiomers with liver microsomes from different species have been performed, suggesting the potential for stereoselective metabolism.[10] However, specific details on the differential metabolic pathways and clearance rates of the (+) and (-) enantiomers in humans require further investigation.

Experimental Protocols: Synthesis and Separation of Meptazinol Enantiomers

The investigation of stereospecific activity is predicated on the ability to obtain enantiomerically pure compounds. This section outlines the methodologies for the enantioselective synthesis and chiral separation of Meptazinol enantiomers.

Enantioselective Synthesis of (S)-Meptazinol

The first enantioselective synthesis of (S)-Meptazinol has been reported, providing a pathway to obtain this specific enantiomer in high purity.[10] While the full detailed protocol is extensive, the general strategy involves a multi-step synthesis starting from commercially available precursors.

Conceptual Workflow for Enantioselective Synthesis:

Caption: Conceptual workflow for the enantioselective synthesis of (S)-Meptazinol.

A detailed, step-by-step protocol would involve specific reagents, reaction conditions, and purification methods as outlined in the primary literature.[10]

Chiral Separation of Meptazinol Enantiomers by HPLC

For the analysis and purification of Meptazinol enantiomers from a racemic mixture, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice. A reported method utilizes a Chiral AGP (α1-acid glycoprotein) column.

Experimental Protocol for Chiral HPLC Separation:

-

Instrumentation:

-

A standard HPLC system equipped with a UV detector.

-

-

Chiral Stationary Phase:

-

Chiral AGP column.

-

-

Mobile Phase:

-

A suitable mobile phase, such as a phosphate buffer (e.g., pH 7.0) with an organic modifier like acetonitrile, should be optimized for the best resolution.

-

-

Sample Preparation:

-

Dissolve racemic this compound in the mobile phase to a suitable concentration.

-

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5 - 1.5 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of Meptazinol.

-

Column Temperature: Maintained at a constant temperature to ensure reproducibility.

-

-

Data Analysis:

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification. The enantiomeric ratio can be determined by integrating the peak areas of the two enantiomers.

-

Workflow for Chiral HPLC Method Development:

Caption: Workflow for the chiral separation and analysis of Meptazinol enantiomers by HPLC.

Data Presentation and Interpretation

To facilitate a clear understanding of the stereospecific differences, the following table summarizes the key known and hypothesized properties of Meptazinol enantiomers.

| Property | (+)-Meptazinol | (-)-Meptazinol | Racemic Meptazinol |

| Opioid Receptor Affinity | High affinity for μ1 receptors[3][4] | ||

| Analgesic Activity | Likely contributes to analgesia | Likely contributes to analgesia | Effective for moderate to severe pain[6] |

| Respiratory Depression | Primarily responsible for this effect | Antagonizes morphine-induced respiratory depression | Lower incidence than classical opioids[5] |

Conclusion and Future Directions

The stereospecificity of this compound enantiomers presents a compelling case for the development of a single-enantiomer analgesic. The clear differentiation in their effects on respiratory depression suggests that isolating the enantiomer with a superior therapeutic window could lead to a safer and more effective pain management therapy.

Further research is warranted to fully elucidate the stereospecific pharmacodynamics and pharmacokinetics of Meptazinol. Specifically, quantitative receptor binding assays for the individual enantiomers at all opioid receptor subtypes are crucial. Additionally, comprehensive in vivo studies directly comparing the analgesic potency and detailed pharmacokinetic profiling of the (+) and (-) enantiomers in humans are necessary to guide future drug development efforts. The methodologies for enantioselective synthesis and chiral separation outlined in this guide provide the essential tools for undertaking these critical investigations. By embracing the principles of stereochemistry, the scientific community can continue to refine and improve analgesic therapies, ultimately enhancing patient safety and well-being.

References

- Characterization of the opioid receptor binding and animal pharmacology of meptazinol.

- Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs.

- Meptazinol: a novel Mu-1 selective opioid analgesic. Journal of Pharmacology and Experimental Therapeutics.

- Asymmetric Total Synthesis of Meptazinol. The Journal of Organic Chemistry.

- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America.

- Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs.

- Effects of graded oral doses of meptazinol and pentazocine in comparison with placebo on experimentally induced pain in healthy humans. British Journal of Clinical Pharmacology.

- Chiral HPLC separation: str

- Understanding Stereo-Selective Metabolism in Drug Discover and Development. Journal of Pharmaceutical Sciences & Research.

- The clinical pharmacokinetics and metabolism of the analgesic meptazinol. European Journal of Clinical Pharmacology.

- Pharmacokinetics of the new analgesic, meptazinol, after oral and intravenous administration to volunteers. European Journal of Clinical Pharmacology.

- Pharmacokinetics of meptazinol after single and multiple oral administration to elderly patients. European Journal of Clinical Pharmacology.

- Studies on the metabolism of meptazinol, a new analgesic drug. British Journal of Clinical Pharmacology.

- Chiral HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie.

- Chiral Mobile-Phase Additives in HPLC Enantiosepar

- The clinical pharmacokinetics and metabolism of the analgesic meptazinol. European Journal of Clinical Pharmacology.

- Meptazinol - Wikipedia. Wikipedia.

- Enantioselective Synthesis, Enantiomeric Separ

- Stereoselectivity in Drug Metabolism: Molecular Mechanisms and Analytical Methods. Current Drug Metabolism.

- Enantioselectivity in Pharmacokinetics: A Mini Review. Journal of Applied Pharmaceutical Science.

- Opioid receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.

- Opioid Pharmacology. Pain Physician.

- Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis.

- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE.

- Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products. Journal of the American Chemical Society.

- Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. Organic Letters.

- Synthesis and determination of the absolute configuration of the enantiomers of modafinil. Tetrahedron: Asymmetry.

- Structural comparisons of meptazinol with opioid analgesics. Acta Pharmacologica Sinica.

- The antinociceptive activity of meptazinol depends on both opiate and cholinergic mechanisms. British Journal of Clinical Pharmacology.

- Intramuscular meptazinol and morphine in postoperative pain. Clinical Pharmacology & Therapeutics.

Sources

- 1. Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The clinical pharmacokinetics and metabolism of the analgesic meptazinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the opioid receptor binding and animal pharmacology of meptazinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meptazinol: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the new analgesic, meptazinol, after oral and intravenous administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]